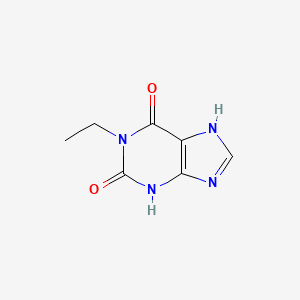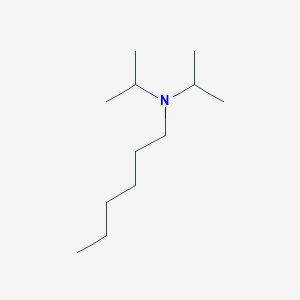
Tris(butylsulfanyl)(phenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(butylsulfanyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butylsulfanyl groups and one phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(butylsulfanyl)(phenyl)stannane typically involves the reaction of phenylstannane with butylsulfanyl reagents under controlled conditions. One common method is the reaction of phenylstannane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature to moderate heat .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(butylsulfanyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted stannanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(butylsulfanyl)(phenyl)stannane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tris(butylsulfanyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The butylsulfanyl groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity due to the presence of methyl groups instead of butylsulfanyl groups.
Triphenyltin chloride: Contains phenyl groups instead of butylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness: Tris(butylsulfanyl)(phenyl)stannane is unique due to the presence of butylsulfanyl groups, which provide distinct chemical properties such as increased solubility and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
101880-98-2 |
|---|---|
Molekularformel |
C18H32S3Sn |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
tris(butylsulfanyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C4H10S.Sn/c1-2-4-6-5-3-1;3*1-2-3-4-5;/h1-5H;3*5H,2-4H2,1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
QFGDJWPVPNWFAL-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCS[Sn](C1=CC=CC=C1)(SCCCC)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


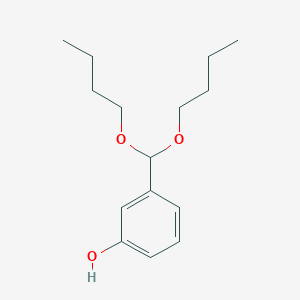

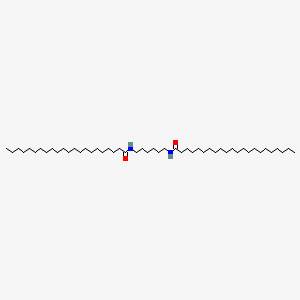

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

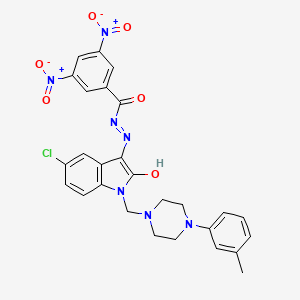
arsanium bromide](/img/structure/B14342323.png)
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
